(2-Aminoethyl)(pentyl)(propan-2-yl)amine (2-Aminoethyl)(pentyl)(propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17778337
InChI: InChI=1S/C10H24N2/c1-4-5-6-8-12(9-7-11)10(2)3/h10H,4-9,11H2,1-3H3
SMILES:
Molecular Formula: C10H24N2
Molecular Weight: 172.31 g/mol

(2-Aminoethyl)(pentyl)(propan-2-yl)amine

CAS No.:

Cat. No.: VC17778337

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminoethyl)(pentyl)(propan-2-yl)amine -

Specification

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
IUPAC Name N'-pentyl-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C10H24N2/c1-4-5-6-8-12(9-7-11)10(2)3/h10H,4-9,11H2,1-3H3
Standard InChI Key UTSQSUJHBDTEKW-UHFFFAOYSA-N
Canonical SMILES CCCCCN(CCN)C(C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(2-Aminoethyl)(pentyl)(propan-2-yl)amine (molecular formula: C10H24N2\text{C}_{10}\text{H}_{24}\text{N}_2) features a central nitrogen atom bonded to three distinct groups:

  • 2-Aminoethyl group (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2): Introduces a primary amine functionality, enhancing solubility in polar solvents and enabling participation in hydrogen bonding.

  • Pentyl chain (C5H11-\text{C}_5\text{H}_{11}): A linear alkyl group contributing to hydrophobicity and influencing lipophilicity.

  • Propan-2-yl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2): A branched alkyl substituent that introduces steric hindrance, potentially affecting reactivity and interaction with biological targets .

The interplay of these groups creates a molecule with balanced polar and nonpolar regions, making it suitable for applications requiring amphiphilic properties.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 compares (2-Aminoethyl)(pentyl)(propan-2-yl)amine with structurally related amines:

Compound NameMolecular FormulaKey Structural FeaturesApplications
N,N-DiethylisopropylamineC7H17N\text{C}_7\text{H}_{17}\text{N}Two ethyl groups and one isopropyl group on NCatalyst in organic synthesis
Tris(2-aminoethyl)amineC6H18N4\text{C}_6\text{H}_{18}\text{N}_4Three 2-aminoethyl groups on NChelating agent in coordination chemistry
1-PentylamineC5H13N\text{C}_5\text{H}_{13}\text{N}Single pentyl group attached to primary amineIntermediate in surfactant synthesis

Key Differentiator: The simultaneous presence of aminoethyl, pentyl, and isopropyl groups in (2-Aminoethyl)(pentyl)(propan-2-yl)amine distinguishes it from simpler tertiary amines, enabling multifunctional reactivity .

Synthesis and Optimization Strategies

Proposed Synthetic Routes

While no direct synthesis of (2-Aminoethyl)(pentyl)(propan-2-yl)amine is documented, analogous methodologies from related compounds suggest viable pathways:

Route 1: Nucleophilic Substitution

  • Starting Materials: 2-Chloroethylamine hydrochloride, pentyl bromide, and isopropyl bromide.

  • Reaction Mechanism:

    • Step 1: Alkylation of 2-chloroethylamine with pentyl bromide in ethanol under reflux to form (2-chloroethyl)(pentyl)amine.

    • Step 2: Subsequent alkylation with isopropyl bromide using a base (e.g., NaOH) to introduce the propan-2-yl group .

  • Purification: Distillation under reduced pressure to isolate the tertiary amine (yield: ~70–85% estimated) .

Route 2: Reductive Amination

  • Starting Materials: Pentylamine, isopropyl ketone, and 2-aminoethanol.

  • Reaction Mechanism:

    • Condensation of pentylamine with isopropyl ketone to form an imine intermediate.

    • Reduction using NaBH4_4 to yield (pentyl)(propan-2-yl)amine.

    • Further reaction with 2-aminoethyl chloride to introduce the aminoethyl group .

Challenges in Synthesis

  • Steric Hindrance: The bulky isopropyl group may impede nucleophilic attack during alkylation, necessitating elevated temperatures or prolonged reaction times .

  • Byproduct Formation: Competing reactions (e.g., over-alkylation) require careful control of stoichiometry and reaction conditions .

Physicochemical Properties

Predicted Physical Properties

Using quantitative structure-property relationship (QSPR) models and analog data :

PropertyValue/Description
Molecular Weight172.31 g/mol
Density~0.78–0.82 g/cm³
Boiling Point~180–200°C (estimated)
SolubilityMiscible in polar solvents (e.g., ethanol, DMF); limited in water
pKa~10.2 (tertiary amine)

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~3300 cm1^{-1} (N-H stretch, aminoethyl group) and ~2800 cm1^{-1} (C-H stretches from alkyl chains).

  • NMR:

    • 1H^1\text{H}: δ 1.0–1.5 (pentyl and isopropyl CH3_3), δ 2.5–3.0 (N-CH2_2 groups).

    • 13C^{13}\text{C}: δ 45–50 (N-linked carbons), δ 20–30 (alkyl chain carbons) .

Future Research Directions

Mechanistic Studies

  • Binding Affinity Assays: Screen for interactions with biological targets (e.g., G protein-coupled receptors) using surface plasmon resonance .

  • Structure-Activity Relationships: Modify substituents to optimize properties like solubility or target selectivity.

Industrial Scaling

  • Process Optimization: Evaluate solvent systems (e.g., ionic liquids) to improve reaction yields and reduce waste.

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